molecular formula C16H18N4O3S B2921031 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 392253-56-4

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B2921031
CAS No.: 392253-56-4
M. Wt: 346.41
InChI Key: YWMMKQWAQWUWIN-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a 2-nitrobenzamide moiety at position 2. The tert-butyl group contributes steric bulk, enhancing conformational stability, while the nitro group at the ortho position of the benzamide introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-16(2,3)19-14(11-8-24-9-12(11)18-19)17-15(21)10-6-4-5-7-13(10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMMKQWAQWUWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide are currently unknown. The compound belongs to the class of 5-amino-pyrazoles, which are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities. .

Biochemical Pathways

Given the compound’s structural similarity to 5-amino-pyrazoles, it may be involved in the synthesis of diverse heterocyclic compounds. These compounds can potentially interact with various biochemical pathways, depending on their specific structures and functional groups.

Result of Action

Compounds synthesized from 5-amino-pyrazoles have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry. Therefore, it is possible that this compound could have similar effects, depending on its specific structure and functional groups.

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a thienopyrazole derivative notable for its complex structure and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes the current understanding of its biological activity, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3S, with a molecular weight of approximately 346.4 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, a tert-butyl substituent, and a nitrobenzamide functional group. This unique configuration contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses inhibitory effects against various microorganisms, including Candida albicans and Escherichia coli .
  • Anticancer Properties : The compound has been investigated for its potential to inhibit specific enzymes involved in cell proliferation. Interaction studies suggest that it may modulate serine/threonine kinases within the MAP kinase signaling pathway, which could lead to anti-inflammatory effects and influence cytokine production in macrophages .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound interacts with enzymes involved in cellular signaling pathways, potentially inhibiting their activity and affecting cellular processes such as growth and differentiation.
  • Cytokine Modulation : By influencing cytokine production in immune cells like macrophages, this compound may exert anti-inflammatory effects that are beneficial in treating inflammatory diseases .

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A recent investigation demonstrated that this compound exhibited significant antibacterial activity against E. coli, with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL .
  • Cancer Cell Line Study : In vitro studies using human cancer cell lines revealed that the compound reduced cell viability by 40% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via caspase activation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's activity, it is essential to compare it with structurally related compounds.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
N-(tert-butyl)benzamideStructureModerateLow
2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amineStructureLowModerate
This compoundStructureHighHigh

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Functional Groups
Target Compound C₁₇H₁₉N₃O₃S (estimated) ~345.4 (estimated) 2-nitrobenzamide, tert-butyl Nitro, amide, thieno-pyrazole
10d-3-2 C₂₁H₂₃N₃O 333.4 5-methyl-2-phenylpyrazole Amide, phenyl, methyl
10d-4 C₂₂H₂₅N₃O 347.5 4-nitrophenyl, methylpyrazole Nitro (para), amide
CAS 893925-97-8 C₁₇H₁₉F₂N₃O₅S₂ 447.5 Difluoromethylsulfonyl Sulfonyl, sulfone, amide
Biphenyl Analog C₂₇H₂₅N₃OS (estimated) ~447.6 (estimated) Biphenyl acetamide, m-tolyl Acetamide, biphenyl, methyl

Table 2: Functional Group Impact

Compound Electron Effects Steric Effects Potential Applications
Target Compound Strong electron-withdrawing (ortho-nitro) Moderate (tert-butyl) Kinase inhibitors, agrochemicals
10d-4 Moderate (para-nitro) Low (methylpyrazole) Antimicrobial agents
CAS 893925-97-8 High (sulfonyl, difluoromethyl) High (sulfone, tert-butyl) Anticancer therapeutics
Biphenyl Analog Low (acetamide) Very high (biphenyl, m-tolyl) CNS-targeted drugs

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